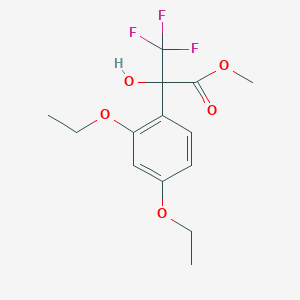
Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a synthetic compound that is used in scientific research for its potential therapeutic properties. It is a member of the class of compounds known as trifluoromethyl ketones, which have been shown to exhibit a range of biological activities.
作用机制
The mechanism of action of Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is not fully understood, but it is believed to act by inhibiting specific enzymes involved in biological processes. For example, it has been shown to selectively inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. By inhibiting COX-2, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit COX-2 activity, reduce the production of inflammatory mediators, and induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
实验室实验的优点和局限性
One advantage of using Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively low solubility in aqueous solutions, which may require the use of organic solvents in experiments.
未来方向
There are many potential future directions for research on Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate. One area of interest is its potential use as a therapeutic agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a tool in chemical biology research, due to its ability to selectively inhibit certain enzymes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in scientific research.
合成方法
The synthesis of Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves the reaction of 2,4-diethoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with methanol and sodium hydroxide to yield the final compound. This synthesis method has been optimized for high yield and purity and is widely used in scientific research.
科学研究应用
Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate has been shown to exhibit a range of potential therapeutic properties, including anti-inflammatory, anti-tumor, and analgesic effects. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, this compound has been studied for its potential as a tool in chemical biology research, due to its ability to selectively inhibit certain enzymes.
属性
产品名称 |
Methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate |
|---|---|
分子式 |
C14H17F3O5 |
分子量 |
322.28 g/mol |
IUPAC 名称 |
methyl 2-(2,4-diethoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C14H17F3O5/c1-4-21-9-6-7-10(11(8-9)22-5-2)13(19,12(18)20-3)14(15,16)17/h6-8,19H,4-5H2,1-3H3 |
InChI 键 |
ZPMNNPLXJHBSDH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)OCC |
规范 SMILES |
CCOC1=CC(=C(C=C1)C(C(=O)OC)(C(F)(F)F)O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 1-[(4-methoxyphenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B262348.png)
![N-(4-ethoxyphenyl)-2-(3-ethyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-yl)acetamide](/img/structure/B262350.png)




![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B262355.png)


![2-[4-(1H-inden-2-yl)-1-piperazinyl]ethanol](/img/structure/B262363.png)

